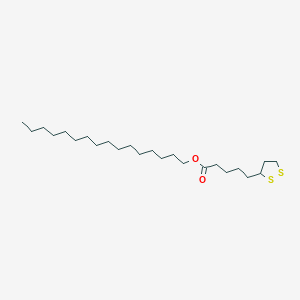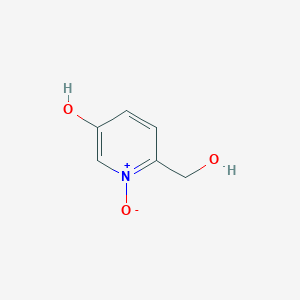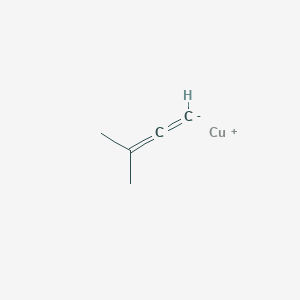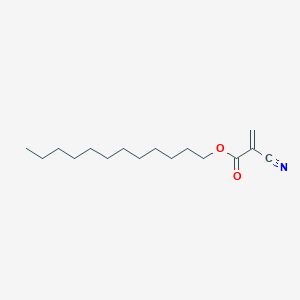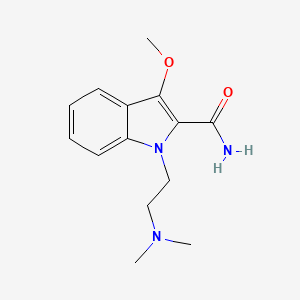
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- is a compound belonging to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the carboxamide moiety at the 2-position and the methoxy group at the 3-position of the indole ring imparts unique properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Carboxamide Group: The carboxamide group can be introduced at the 2-position of the indole ring through reactions with appropriate carboxylic acid derivatives.
Substitution with Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through nucleophilic substitution reactions.
Methoxylation: The methoxy group can be introduced at the 3-position using methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indole-2-carboxamide: Lacks the dimethylaminoethyl and methoxy groups.
1H-Indole-3-carboxamide: Has the carboxamide group at the 3-position instead of the 2-position.
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-: Lacks the methoxy group.
Uniqueness
1H-Indole-2-carboxamide, 1-(2-(dimethylamino)ethyl)-3-methoxy- is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the dimethylaminoethyl and methoxy groups enhances its potential for various applications in research and industry.
Propiedades
Número CAS |
77941-28-7 |
|---|---|
Fórmula molecular |
C14H19N3O2 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
1-[2-(dimethylamino)ethyl]-3-methoxyindole-2-carboxamide |
InChI |
InChI=1S/C14H19N3O2/c1-16(2)8-9-17-11-7-5-4-6-10(11)13(19-3)12(17)14(15)18/h4-7H,8-9H2,1-3H3,(H2,15,18) |
Clave InChI |
QIWVIKLVVZZPOF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN1C2=CC=CC=C2C(=C1C(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


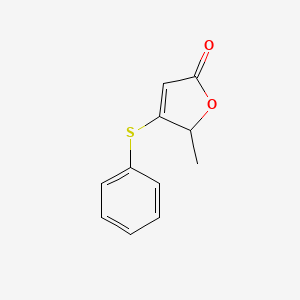
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)

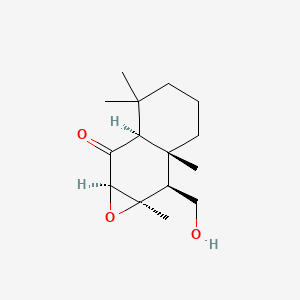
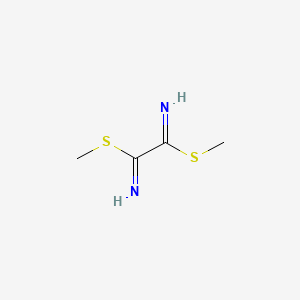
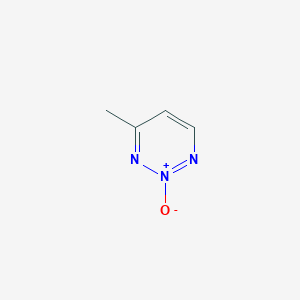
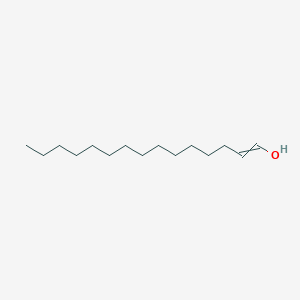

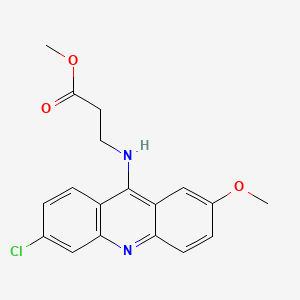
![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
